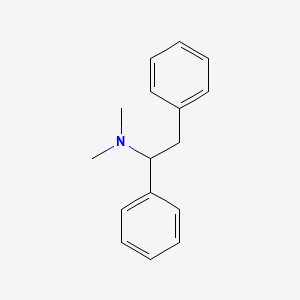
Proanthocyanidin A4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proanthocyanidin A4 is a type of proanthocyanidin, which are polyphenolic compounds found in a variety of plants. These compounds are known for their antioxidant properties and are widely studied for their potential health benefits. This compound, in particular, is a dimeric form of proanthocyanidin, consisting of two flavan-3-ol units. It is commonly found in fruits, nuts, bark, and certain plant seeds and flowers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of proanthocyanidin A4 typically involves the condensation of flavan-3-ol units. One common method is the use of phloroglucinol as a derivatizing agent . Another method involves the reduction of proanthocyanidins using ammonium formate as a hydrogen source, ethanol-water as a solvent, and palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods: Industrial production of proanthocyanidins often involves extraction from plant sources. Techniques such as column chromatography, low-, medium-, and high-pressure liquid chromatography, and preparative thin-layer chromatography are used for the separation and purification of proanthocyanidins .
化学反応の分析
Types of Reactions: Proanthocyanidin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Proanthocyanidins can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions often involve the use of nucleophiles like thiols or amines.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced forms of proanthocyanidins, as well as substituted derivatives depending on the nucleophiles used .
科学的研究の応用
Proanthocyanidin A4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the structure and reactivity of proanthocyanidins.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
作用機序
Proanthocyanidin A4 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells and tissues. Additionally, it can modulate various signaling pathways involved in inflammation and apoptosis. For instance, it has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like survivin .
類似化合物との比較
Proanthocyanidin A4 is unique among proanthocyanidins due to its specific dimeric structure. Similar compounds include other dimeric proanthocyanidins like proanthocyanidin B1 and B2, as well as oligomeric and polymeric proanthocyanidins. Compared to these, this compound has distinct bioactivities and stability profiles .
特性
分子式 |
C30H24O12 |
|---|---|
分子量 |
576.5 g/mol |
IUPAC名 |
(1R,5S,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27+,29-,30+/m1/s1 |
InChIキー |
NSEWTSAADLNHNH-IVJIMCHNSA-N |
異性体SMILES |
C1[C@H]([C@@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
正規SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)
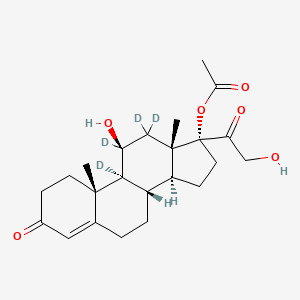
![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)

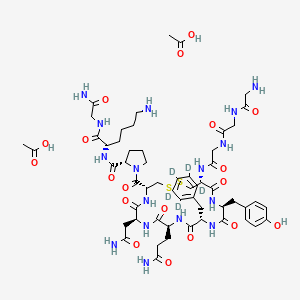
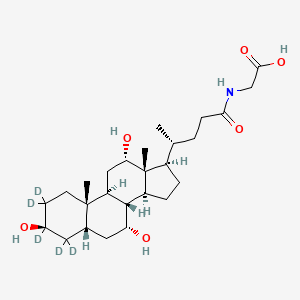


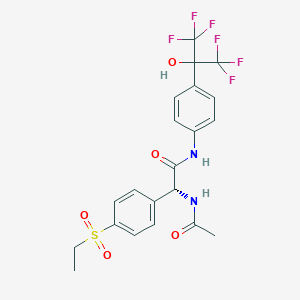
![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)

